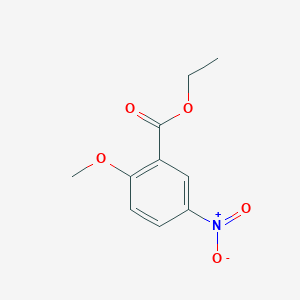

Ethyl 2-methoxy-5-nitrobenzoate

描述

Significance of Nitrobenzoate Esters in Synthetic Organic Chemistry and Medicinal Chemistry Scaffolds

Nitrobenzoate esters are a class of organic compounds that serve as crucial building blocks in the synthesis of numerous organic molecules. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group, which is a key functional group in many biologically active compounds. This transformation allows for the introduction of nitrogen into a molecular framework, a critical step in the synthesis of pharmaceuticals and other bioactive molecules.

Furthermore, the ester functional group can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing additional pathways for molecular elaboration. The presence of both the nitro and ester groups on the benzoate (B1203000) scaffold allows for a variety of chemical manipulations, making nitrobenzoate esters valuable intermediates in multi-step syntheses. In medicinal chemistry, the nitroaromatic scaffold is found in a number of drugs and is often used as a starting point for the development of new therapeutic agents.

Rationale for Investigating Ethyl 2-methoxy-5-nitrobenzoate

The specific substitution pattern of this compound provides a unique combination of electronic and steric properties that make it a particularly interesting target for research. The methoxy (B1213986) group at the 2-position and the nitro group at the 5-position influence the reactivity of the aromatic ring and the other functional groups. This substitution pattern can direct further chemical transformations to specific positions on the benzene (B151609) ring, allowing for the regioselective synthesis of complex molecules.

The presence of the methoxy group can also influence the biological activity of molecules derived from this scaffold. Methoxy groups are known to affect the lipophilicity and metabolic stability of drug candidates, which are important parameters in drug design. Therefore, the investigation of this compound and its derivatives is driven by the potential to create novel compounds with desirable pharmacological properties.

Overview of Key Research Avenues for this compound

Research involving this compound is primarily focused on its utility as a synthetic intermediate. One major area of investigation is its use in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry. The functional groups on this compound can be manipulated to construct various ring systems, such as quinazolines and benzodiazepines, which are known to exhibit a wide range of biological activities.

Another key research avenue is the development of new synthetic methodologies that utilize this compound as a starting material. This includes the exploration of novel catalytic systems and reaction conditions to achieve efficient and selective transformations of the molecule. For example, the reduction of the nitro group and subsequent functionalization of the resulting amine is a common strategy employed in the synthesis of diverse molecular libraries for drug discovery.

Furthermore, this compound serves as a precursor for the synthesis of other important chemical intermediates. For instance, it can be used to prepare 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, an important intermediate in the synthesis of the antipsychotic drug amisulpride. google.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C10H11NO5 |

| Molecular Weight | 225.20 g/mol nih.govbldpharm.com |

| IUPAC Name | This compound nih.gov |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)OC)N+[O-] |

| CAS Number | 90923-08-3 bldpharm.com |

Synthesis and Reactions

The synthesis of this compound typically involves the esterification of 2-methoxy-5-nitrobenzoic acid. This reaction is commonly carried out by treating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. The starting material, 2-methoxy-5-nitrobenzoic acid, can be prepared from the nitration of 2-methoxybenzoic acid.

This compound is a versatile intermediate that can undergo a variety of chemical reactions. The nitro group can be reduced to an amine, which can then be further functionalized. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The aromatic ring can also undergo further substitution reactions, directed by the existing methoxy and nitro groups.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10(12)8-6-7(11(13)14)4-5-9(8)15-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMJDYSVAYKBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561140 | |

| Record name | Ethyl 2-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90923-08-3 | |

| Record name | Ethyl 2-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for Ethyl 2 Methoxy 5 Nitrobenzoate

Precursor Synthesis Strategies for 2-Methoxy-5-nitrobenzoic Acid

The creation of 2-methoxy-5-nitrobenzoic acid is a critical first step, and two principal strategies are commonly employed: the nitration of methoxybenzoic acid derivatives and the methylation of nitrosalicylic acid derivatives. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com

Nitration of Methoxybenzoic Acid Derivatives

A common and direct approach to synthesizing 2-methoxy-5-nitrobenzoic acid involves the nitration of 2-methoxybenzoic acid. This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture, most commonly a combination of concentrated nitric acid and sulfuric acid. The reaction conditions, particularly temperature, must be carefully controlled to ensure the selective introduction of the nitro group at the 5-position, which is para to the activating methoxy (B1213986) group and meta to the deactivating carboxylic acid group. Failure to control the conditions can lead to the formation of undesired isomers or over-nitration.

Another route involves the nitration of 3-chlorobenzoic acid. This multi-step process begins with the nitration of 3-chlorobenzoic acid using a mixed acid system at low temperatures, yielding 5-chloro-2-nitrobenzoic acid as the primary intermediate. Following this, a nucleophilic aromatic substitution is performed to replace the chlorine atom with a methoxy group, using methanol (B129727) in the presence of a base.

| Starting Material | Reagents | Key Conditions | Primary Product |

| 2-Methoxybenzoic Acid | Nitric Acid, Sulfuric Acid | Low to moderate temperature | 2-Methoxy-5-nitrobenzoic acid |

| 3-Chlorobenzoic Acid | 1. Nitric Acid, Sulfuric Acid 2. Methanol, Base | 1. Low temperature (-5 to 0 °C) 2. 50 to 125 °C | 1. 5-Chloro-2-nitrobenzoic acid 2. 2-Methoxy-5-nitrobenzoic acid |

Methylation of Nitrosalicylic Acid Derivatives

An alternative strategy for the synthesis of 2-methoxy-5-nitrobenzoic acid is the methylation of a nitrosalicylic acid derivative. This method offers a high degree of selectivity. The process typically involves reacting 5-nitrosalicylic acid with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. This reaction specifically targets the hydroxyl group, converting it to a methoxy group and yielding the desired product. The choice of solvent, base, temperature, and molar ratios of the reactants are critical factors that influence the reaction's success and the purity of the final product.

Stereochemical and Regiochemical Control in Precursor Synthesis

In the synthesis of 2-methoxy-5-nitrobenzoic acid, stereochemistry is not a primary concern as the molecule is achiral. However, regiochemistry is of paramount importance. The spatial arrangement of atoms within a molecule can significantly impact its chemical reactivity and physical properties. rijournals.com

During the nitration of 2-methoxybenzoic acid, the directing effects of the existing substituents on the benzene (B151609) ring govern the position of the incoming nitro group. The methoxy group (-OCH3) is an activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The strong activating effect of the methoxy group directs the nitration primarily to the position para to it (position 5), with a smaller amount directed to the ortho position (position 3). The deactivating nature of the carboxylic acid group further disfavors substitution at the positions ortho and para to it. This interplay of directing effects leads to the preferential formation of 2-methoxy-5-nitrobenzoic acid.

Similarly, in the synthesis starting from 3-chlorobenzoic acid, the initial nitration step is also governed by the directing effects of the chloro and carboxyl groups. The subsequent nucleophilic aromatic substitution of the chlorine atom with a methoxy group is a regioselective process, occurring specifically at the carbon bearing the chlorine atom.

Esterification Protocols for the Formation of Ethyl 2-methoxy-5-nitrobenzoate

Once the precursor, 2-methoxy-5-nitrobenzoic acid, has been synthesized, the next step is its conversion to the corresponding ethyl ester. This transformation is typically achieved through esterification.

Acid-Catalyzed Esterification Mechanisms and Reaction Kinetics

The most common method for this esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions.

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the protonated ester. Finally, deprotonation of the ester yields the final product, this compound, and regenerates the acid catalyst.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (ethanol) is often used, or the water formed during the reaction is removed.

Alternative Esterification Techniques (e.g., DCC Coupling, Transesterification)

While Fischer esterification is widely used, alternative methods can be employed, particularly when dealing with sensitive substrates or when milder reaction conditions are required.

DCC Coupling: The Steglich esterification is a powerful method that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions, typically proceeding at room temperature, and can be used to synthesize esters that are difficult to obtain through other methods. wikipedia.org

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The alcohol then attacks this intermediate to form the ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration. wikipedia.orgorganic-chemistry.org DMAP acts as a catalyst by forming a more reactive acylating agent, which speeds up the reaction and suppresses side reactions. organic-chemistry.orgnih.gov

Transesterification: Transesterification is another potential route, although less common for the direct synthesis from the carboxylic acid. This method involves the reaction of a different ester of 2-methoxy-5-nitrobenzoic acid (for example, the methyl ester) with ethanol in the presence of an acid or base catalyst. The equilibrium is shifted towards the formation of the desired ethyl ester, typically by using a large excess of ethanol.

Chemical Transformations and Reaction Mechanisms of Ethyl 2 Methoxy 5 Nitrobenzoate

Reactivity of the Ester Functional Group in Ethyl 2-methoxy-5-nitrobenzoate

The ester functional group in this compound is a primary site for nucleophilic acyl substitution reactions. masterorganicchemistry.com These reactions involve the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, in this case, the ethoxy group. libretexts.org The electrophilicity of the carbonyl carbon is influenced by the methoxy (B1213986) and nitro substituents on the aromatic ring. The nitro group, being a strong electron-withdrawing group, enhances the reactivity of the ester towards nucleophilic attack.

Hydrolysis and Saponification Studies

Hydrolysis of this compound involves the cleavage of the ester bond by water, typically under acidic or basic conditions, to yield 2-methoxy-5-nitrobenzoic acid and ethanol (B145695).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the ethoxide ion, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to form the carboxylic acid.

| Reaction | Conditions | Products |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺, Heat | 2-methoxy-5-nitrobenzoic acid, Ethanol |

| Saponification | NaOH, H₂O, Heat | Sodium 2-methoxy-5-nitrobenzoate, Ethanol |

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing one of the products. masterorganicchemistry.com

For instance, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would yield Mthis compound and ethanol.

| Reactant Alcohol | Catalyst | Product Ester |

| Methanol | H⁺ or CH₃O⁻ | Mthis compound |

| Propanol | H⁺ or C₃H₇O⁻ | Propyl 2-methoxy-5-nitrobenzoate |

| Isopropanol | H⁺ or (CH₃)₂CHO⁻ | Isopropyl 2-methoxy-5-nitrobenzoate |

Aminolysis and Other Nucleophilic Acyl Substitution Reactions

Aminolysis involves the reaction of this compound with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. The reaction proceeds through a nucleophilic acyl substitution mechanism. Other strong nucleophiles can also displace the ethoxy group to form a variety of derivatives.

Reaction with Ammonia: Forms 2-methoxy-5-nitrobenzamide.

Reaction with Primary Amines (e.g., methylamine): Forms N-methyl-2-methoxy-5-nitrobenzamide.

Transformations of the Nitro Group within this compound

The nitro group on the aromatic ring is a versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities.

Selective Reduction Pathways to Amino Derivatives (e.g., Catalytic Hydrogenation, Chemical Reduction)

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. wikipedia.org This can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. masterorganicchemistry.com This process is generally clean and efficient, yielding Ethyl 5-amino-2-methoxybenzoate. researchgate.net

Chemical Reduction: A variety of chemical reducing agents can be employed to convert the nitro group to an amine. organic-chemistry.org Common reagents include metals in acidic media (e.g., tin (Sn) or iron (Fe) in HCl) and sodium dithionite (Na₂S₂O₄). masterorganicchemistry.commdpi.com

| Reduction Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C | Ethyl 5-amino-2-methoxybenzoate |

| Chemical Reduction (Metal/Acid) | Fe, HCl | Ethyl 5-amino-2-methoxybenzoate |

| Chemical Reduction | Na₂S₂O₄ | Ethyl 5-amino-2-methoxybenzoate |

Formation of Azoxy, Azo, and Hydrazine (B178648) Derivatives

Partial reduction of the nitro group can lead to the formation of azoxy and azo compounds, while reaction with certain reagents can yield hydrazine derivatives.

Formation of Azoxy and Azo Compounds: The reduction of nitroarenes with certain reducing agents, such as metal hydrides, can lead to the formation of symmetrical azo compounds. wikipedia.org The formation of azoxy derivatives often occurs as an intermediate step in the reduction of nitro compounds to azo compounds.

Formation of Hydrazine Derivatives: The reaction of esters with hydrazine hydrate is a common method for the synthesis of hydrazides. nih.gov For instance, this compound can react with hydrazine hydrate to form 2-methoxy-5-nitrobenzoyl hydrazide. nih.gov This reaction involves nucleophilic attack of the hydrazine on the ester carbonyl group. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Activation by the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aromatic compounds, particularly those bearing strong electron-withdrawing groups. wikipedia.org In the case of this compound, the nitro (–NO2) group is a powerful activator for this type of reaction. Aromatic rings are typically electron-rich and thus react with electrophiles; however, the presence of substituents like the nitro group renders the ring electron-deficient and susceptible to attack by nucleophiles. wikipedia.orgresearchgate.net

The activation by the nitro group is most effective when it is positioned ortho or para to the leaving group. This positioning allows the nitro group to stabilize the negative charge of the intermediate formed during the reaction through resonance. wikipedia.orgnih.gov The SNAr mechanism is a two-step addition-elimination process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a suitable leaving group (such as a halide). This step is typically the rate-determining step as it disrupts the aromaticity of the ring. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The electron-withdrawing nitro group delocalizes the negative charge of this intermediate, thereby stabilizing it and lowering the activation energy of the reaction. wikipedia.orgnih.gov

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step when the leaving group departs, resulting in the substituted product.

For this compound, a potential SNAr reaction would involve a nucleophile displacing a leaving group at a position ortho or para to the nitro group. The methoxy group at the 2-position could potentially act as a leaving group, although it is not as effective as a halide. The strong electron-withdrawing nature of both the nitro group and the ethyl ester group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.

Modifications and Reactivity of the Methoxy Group in this compound

The methoxy (–OCH3) group is a key functional moiety in this compound, and its reactivity allows for various chemical modifications.

Demethylation, the cleavage of the methyl group from the ether linkage, is a common transformation for methoxy-substituted aromatic compounds. This reaction converts the methoxy group into a hydroxyl (–OH) group, yielding the corresponding phenol. Standard reagents for this process include strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr3) or aluminum chloride (AlCl3).

The reaction with BBr3 is particularly effective and proceeds through the formation of a complex between the Lewis acidic boron and the Lewis basic ether oxygen. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C–O bond. This method is often preferred due to its high efficiency under relatively mild conditions. The resulting product from the demethylation of this compound would be Ethyl 2-hydroxy-5-nitrobenzoate.

Following demethylation to the corresponding phenol (Ethyl 2-hydroxy-5-nitrobenzoate), the resulting hydroxyl group can undergo various subsequent reactions. One common transformation is O-alkylation, where the phenolic proton is first removed by a base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., ethyl iodide, benzyl bromide) in a Williamson ether synthesis to introduce a new alkyl or functionalized group.

This two-step sequence of demethylation followed by O-alkylation allows for the conversion of the methoxy group into a wide range of other ether functionalities, providing a versatile handle for modifying the molecular structure.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

The substitution pattern on the benzene ring of this compound is governed by the electronic properties of its three substituents: the methoxy group, the nitro group, and the ethyl ester group.

The regioselectivity of electrophilic aromatic substitution (EAS) is determined by the directing effects of the existing substituents. masterorganicchemistry.com These effects are a combination of inductive and resonance effects.

Methoxy Group (–OCH3): The methoxy group is an activating, ortho, para-directing group. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect. However, its lone pairs of electrons can be donated to the ring via resonance, a much stronger electron-donating effect. This resonance donation increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. youtube.com

Nitro Group (–NO2): The nitro group is a strongly deactivating, meta-directing group. quora.comijrti.org It is powerfully electron-withdrawing through both inductive and resonance effects. This withdrawal of electron density deactivates the entire ring towards electrophilic attack. quora.com The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site for electrophilic substitution. libretexts.orgmsu.edu

Ethyl Ester Group (–COOEt): Similar to the nitro group, the ethyl ester group is deactivating and meta-directing. The carbonyl carbon has a partial positive charge, withdrawing electron density from the ring through both induction and resonance. ma.educhegg.com

In this compound, the positions on the ring are influenced by these competing effects. The methoxy group at C2 directs incoming electrophiles to C1 (para) and C3 (ortho). The nitro group at C5 directs to C2 and C6 (meta). The ester group at C1 directs to C3 and C5 (meta). The combined influence suggests that the most likely positions for electrophilic attack are C3 and C6, which are meta to the deactivating groups and ortho or meta to the activating methoxy group. Steric hindrance may also play a role in favoring one position over another.

Electrophilic aromatic substitution reactions such as halogenation, sulfonation, and nitration introduce new functional groups onto the aromatic ring. masterorganicchemistry.comlibretexts.org

Nitration: Introducing an additional nitro group would require harsh reaction conditions (e.g., a mixture of concentrated nitric acid and sulfuric acid) because the ring is already deactivated by two electron-withdrawing groups. ma.edu The incoming nitronium ion (NO2+) would be directed to the positions least deactivated by the existing nitro and ester groups, likely the C3 or C6 positions.

Halogenation: This reaction, typically carried out with a halogen (e.g., Br2, Cl2) and a Lewis acid catalyst (e.g., FeBr3, AlCl3), would also be challenging due to the deactivated nature of the ring. The regiochemical outcome would be dictated by the same electronic factors, leading to substitution primarily at the meta positions relative to the deactivating groups.

Sulfonation: Sulfonation with fuming sulfuric acid (H2SO4/SO3) would introduce a sulfonic acid (–SO3H) group. This reaction is reversible and also subject to the directing effects of the existing substituents, favoring the meta positions.

Metal-Catalyzed Reactions and Cross-Coupling Methodologies Involving this compound

The presence of a halogen atom, typically bromine or iodine, on the aromatic ring of this compound is a prerequisite for its participation in many classical palladium-catalyzed cross-coupling reactions. These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki, Sonogashira, and Heck Coupling Strategies

Suzuki-Miyaura Coupling: This powerful reaction forms a new carbon-carbon single bond by coupling an organoboron compound with an organic halide. For substrates like ethyl 4-bromo-2-methoxy-5-nitrobenzoate, the Suzuki-Miyaura coupling offers a direct route to biaryl compounds. The reaction is tolerant of a wide range of functional groups, including the nitro and ester moieties present in the molecule. nih.gov Research has shown that aryl bromides bearing both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro) groups can effectively participate in Suzuki-Miyaura couplings. nih.govresearchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, palladium catalysts paired with phosphine ligands are commonly employed. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a cornerstone for the synthesis of aryl alkynes, coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The electron-withdrawing nature of the nitro group in a substrate such as ethyl 4-bromo-2-methoxy-5-nitrobenzoate can enhance the rate of the oxidative addition step in the catalytic cycle. epa.gov The reaction conditions can be mild, often proceeding at room temperature, and are compatible with various functional groups. wikipedia.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction is a versatile tool for the formation of carbon-carbon double bonds. wikipedia.org For a substrate like ethyl 4-bromo-2-methoxy-5-nitrobenzoate, the Heck reaction would enable the introduction of a vinyl group onto the aromatic ring. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. wikipedia.org The electronic nature of the substituents on the aryl halide can influence the reaction's efficiency and regioselectivity. mdpi.comnih.gov

Below is a representative data table summarizing typical conditions for these coupling reactions with analogous substrates.

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | 4-Bromo-2-methoxyaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | nih.gov |

| Sonogashira | 1-Bromo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 98 | organic-chemistry.org |

| Heck | 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ | Na₂CO₃ | DMF | 100 | 95 | researchgate.net |

Carbonylations and Reductive Couplings

Carbonylations: Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, typically using carbon monoxide (CO) as the carbonyl source. For an aryl halide like ethyl 4-bromo-2-methoxy-5-nitrobenzoate, carbonylative coupling reactions can lead to the formation of ketones, amides, or esters, depending on the nucleophile used. For instance, a carbonylative Suzuki-Miyaura coupling with a boronic acid would yield an aryl ketone. nih.govorganic-chemistry.org Similarly, aminocarbonylation in the presence of an amine would produce an amide. acs.org These reactions are highly valuable for the synthesis of complex carbonyl-containing compounds.

Reductive Couplings: Reductive coupling reactions involve the formation of a new bond between two molecules with the concomitant reduction of a functional group. In the context of nitroaromatics, the nitro group itself can be the site of transformation. Reductive cross-coupling of nitroarenes with boronic acids has been developed as a method for the synthesis of N-arylamines. nih.gov Alternatively, reductive coupling of two aryl halide molecules can lead to the formation of symmetrical biaryls. Nickel-catalyzed reductive cross-coupling of aryl halides with alkyl halides is another important transformation for forming C(sp²)–C(sp³) bonds. organic-chemistry.org These reactions often employ a metal catalyst and a stoichiometric reductant.

The following table provides examples of carbonylation and reductive coupling reactions with related substrates.

| Reaction Type | Substrate | Reagent(s) | Catalyst System | Conditions | Product Type | Yield (%) | Reference |

| Carbonylative Suzuki | 2,6-Dimethyliodobenzene | Phenylboronic acid, CO | PEPPSI-iPr | Cs₂CO₃, Dioxane, 80°C | Diaryl ketone | 95 | nih.gov |

| Aminocarbonylation | 4-Iodoanisole | n-Butylamine, Mo(CO)₆ | Pd(PPh₃)₄ | DBU, Dioxane, 65°C | Amide | 99 | acs.org |

| Reductive Coupling | 4-Nitroanisole (B1192098) | Phenylboronic acid | Fe(acac)₃ / IPr | PhSiH₃, t-BuOH, 80°C | N-Arylamine | 85 | nih.gov |

| Reductive Cross-Coupling | 4-Bromoanisole | 1-Iodooctane | NiCl₂(dme) / dtbbpy | Mn, Pyridine, DMPU, RT | Alkylated arene | 90 | organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 Methoxy 5 Nitrobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms in Ethyl 2-methoxy-5-nitrobenzoate can be established.

The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for every unique hydrogen atom in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methoxy (B1213986) groups.

The aromatic region is predicted to display three signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at the C-6 position, being ortho to the electron-withdrawing nitro group, is expected to be the most deshielded. The proton at C-4 is ortho to the nitro group and meta to the methoxy group, while the proton at C-3 is ortho to the methoxy group. The ethyl group should present as a characteristic quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methoxy group protons will appear as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analysis of similar compounds like mthis compound and other ethyl benzoates)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Aromatic) | ~8.4 - 8.6 | d | ~2.5 - 3.0 |

| H-4 (Aromatic) | ~8.2 - 8.4 | dd | J ≈ 9.0, 2.5 |

| H-3 (Aromatic) | ~7.2 - 7.4 | d | ~9.0 |

| -OCH₂CH₃ (Ethyl) | ~4.4 | q | ~7.1 |

| -OCH₃ (Methoxy) | ~4.0 | s | - |

| -OCH₂CH₃ (Ethyl) | ~1.4 | t | ~7.1 |

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, ten distinct signals are expected. The chemical shifts are influenced by the electronic effects of the substituents. The carbonyl carbon of the ester group will appear significantly downfield. Aromatic carbons attached to the oxygen and nitro groups will also be shifted accordingly, while the carbons of the ethyl and methoxy groups will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analysis of similar compounds like mthis compound)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~164 |

| C-2 (C-OCH₃) | ~155 |

| C-5 (C-NO₂) | ~142 |

| C-1 (C-COOEt) | ~126 |

| C-6 (Aromatic CH) | ~125 |

| C-4 (Aromatic CH) | ~123 |

| C-3 (Aromatic CH) | ~115 |

| -OCH₂CH₃ (Ethyl) | ~62 |

| -OCH₃ (Methoxy) | ~57 |

| -OCH₂CH₃ (Ethyl) | ~14 |

Two-dimensional (2D) NMR experiments provide correlation data that is essential for assembling the molecular structure from the 1D NMR data.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. chemicalbook.com For this compound, a COSY spectrum would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group. It would also show a crucial correlation between the aromatic protons at C-3 and C-4, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. chemicalbook.com This is an invaluable tool for assigning the carbon signals. For instance, it would definitively link the proton signal at ~7.2-7.4 ppm to the C-3 carbon signal at ~115 ppm, and the ethyl proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons over two to four bonds. chemicalbook.com This is critical for connecting the different fragments of the molecule. Key expected correlations include:

The methoxy protons (~4.0 ppm) to the C-2 carbon (~155 ppm).

The H-3 proton to the C-1, C-2, and C-5 carbons.

The ethyl methylene protons (~4.4 ppm) to the ester carbonyl carbon (~164 ppm) and the C-1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum would be expected to show a correlation between the methoxy group protons and the aromatic proton at C-3, confirming the placement of the methoxy group adjacent to this proton.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and provides structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₀H₁₁NO₅, corresponding to a monoisotopic mass of approximately 225.06 Da. nih.gov

ESI and APCI are soft ionization techniques that are ideal for determining the molecular weight of thermally sensitive molecules. In ESI-MS, the compound would typically be detected as a protonated molecular ion [M+H]⁺ at an m/z value of approximately 226.07. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ~248.05), might also be observed. APCI would yield similar results, making both techniques suitable for confirming the molecular mass of the parent compound.

In tandem mass spectrometry (MS/MS), the molecular ion (e.g., m/z 226) is isolated and fragmented to produce a characteristic pattern that confirms the structure. The fragmentation of this compound is expected to follow pathways typical for aromatic esters and nitro compounds.

Table 3: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Identity of Loss |

| 226 | 181 | 45 | Ethoxy radical (·OCH₂CH₃) |

| 226 | 198 | 28 | Ethylene (B1197577) (C₂H₄) |

| 226 | 180 | 46 | Nitro group (NO₂) |

| 181 | 153 | 28 | Carbon monoxide (CO) |

| 180 | 150 | 30 | Formaldehyde (CH₂O) |

The loss of an ethoxy radical (45 Da) to form an acylium ion (m/z 181) is a common fragmentation for ethyl esters. chemicalbook.com Another characteristic pathway is the McLafferty rearrangement, involving the loss of ethylene (28 Da) to give a radical cation of 2-methoxy-5-nitrobenzoic acid (m/z 198). chemicalbook.com Subsequent fragmentation of these primary ions, such as the loss of CO or NO₂, would further corroborate the assigned structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups. wikipedia.org

The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl and nitro groups. The C=O stretch of the aromatic ester is anticipated to be a very strong and sharp band. The nitro group will exhibit two distinct, strong stretching vibrations. Other key bands include those for C-O stretching of the ester and ether linkages, and various bands for the aromatic ring.

Raman spectroscopy, which relies on changes in polarizability, would complement the IR data. Aromatic ring vibrations and symmetric stretches are often strong in Raman spectra, providing confirmatory evidence for the molecular structure.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂ | 3000 - 2850 | Medium |

| C=O Stretch | Ester | 1730 - 1715 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600, 1480 | Medium |

| Asymmetric NO₂ Stretch | Nitro | 1550 - 1520 | Strong |

| Symmetric NO₂ Stretch | Nitro | 1360 - 1340 | Strong |

| C-O Stretch | Ester, Ether | 1300 - 1000 | Strong |

| C-H Bend (Aromatic) | Ar-H | 900 - 675 | Medium-Strong |

Characteristic Absorption Bands of Ester, Nitro, and Methoxy Groups

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule. For this compound, the characteristic absorption bands of the ester, nitro, and methoxy groups are of primary interest.

The ester group (–COOC₂H₅) exhibits a strong, characteristic carbonyl (C=O) stretching vibration. Typically, for aromatic esters, this band appears in the region of 1730-1715 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group can subtly shift this frequency. In the related compound, ethyl 2-nitrobenzoate, the C=O stretching vibration is observed around 1729 cm⁻¹. ambeed.com Additionally, the C–O stretching vibrations of the ester group are expected to produce two bands, one in the 1300-1200 cm⁻¹ region and another in the 1150-1000 cm⁻¹ range.

The nitro group (–NO₂) is characterized by two distinct stretching vibrations: an asymmetric stretch (νas(NO₂)) and a symmetric stretch (νs(NO₂)). For aromatic nitro compounds, the asymmetric stretching band is typically strong and appears in the 1550-1500 cm⁻¹ region, while the symmetric stretching band is of medium to strong intensity and is found between 1370-1330 cm⁻¹. ambeed.com These bands are a clear indication of the presence of the nitro functionality on the benzene ring.

The methoxy group (–OCH₃) attached to the aromatic ring gives rise to a characteristic C–O stretching vibration. This band is usually observed in the range of 1275-1200 cm⁻¹ for the asymmetric stretch and around 1050-1000 cm⁻¹ for the symmetric stretch. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the ethyl and methoxy groups typically appear between 3000-2850 cm⁻¹.

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Ester | C=O stretch | 1730-1715 |

| C–O stretch (asymmetric) | 1300-1200 | |

| C–O stretch (symmetric) | 1150-1000 | |

| Nitro | Asymmetric stretch (νas(NO₂)) | 1550-1500 |

| Symmetric stretch (νs(NO₂)) | 1370-1330 | |

| Methoxy | C–O stretch (asymmetric) | 1275-1200 |

| C–O stretch (symmetric) | 1050-1000 | |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

Conformational Analysis through Vibrational Spectroscopy

The conformation of this compound, specifically the orientation of the ester and methoxy groups relative to the benzene ring, can be investigated using vibrational spectroscopy, often aided by computational methods. The rotational barriers around the C(aromatic)–C(ester) and C(aromatic)–O(methoxy) bonds determine the stable conformers.

For the methoxy group, a planar conformation, where the methyl group lies in the plane of the benzene ring, is generally favored to maximize π-conjugation between the oxygen lone pair and the aromatic system. However, steric hindrance from adjacent substituents can lead to a non-planar arrangement. In the case of this compound, the methoxy group is ortho to the bulky ester group, which could potentially lead to some out-of-plane rotation.

The orientation of the ethyl ester group is also subject to steric and electronic effects. To achieve effective conjugation, the carbonyl group of the ester would ideally be coplanar with the benzene ring. However, the presence of the ortho-methoxy group introduces significant steric repulsion. This steric clash likely forces the ester group to rotate out of the plane of the aromatic ring. This rotation would reduce steric strain but also decrease the electronic conjugation between the carbonyl group and the benzene ring.

Computational studies, such as those employing Density Functional Theory (DFT), can be used to calculate the potential energy surface for the rotation of these functional groups and predict the most stable conformations. By comparing the calculated vibrational frequencies of different conformers with the experimental FTIR and Raman spectra, it is possible to deduce the predominant conformation in the solid state or in solution.

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

X-ray diffraction is a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction (SCXRD) would provide a definitive determination of its molecular structure. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and revealing the exact conformation of the molecule in the crystalline state.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for solid-state materials, as different polymorphs can exhibit distinct physical properties. Powder X-ray diffraction (PXRD) is the primary technique for investigating polymorphism.

A PXRD pattern is a fingerprint of a specific crystalline form. By analyzing the PXRD pattern of a bulk sample of this compound, its crystalline nature can be confirmed. If different batches of the compound, or samples crystallized under different conditions (e.g., from different solvents or at different temperatures), show different PXRD patterns, it would indicate the presence of polymorphism. Each polymorph would have a unique set of diffraction peaks, corresponding to the different arrangements of the molecules in the crystal lattice. The study of polymorphism is crucial as it can impact properties such as melting point, solubility, and stability.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from any starting materials, by-products, or isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of organic compounds. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would be highly suitable.

A typical RP-HPLC setup would involve a non-polar stationary phase, such as a C18 or C8 bonded silica (B1680970) column, and a polar mobile phase. A gradient elution method, where the composition of the mobile phase is changed over time, would likely be necessary to achieve optimal separation of the target compound from potential impurities.

A suitable mobile phase could consist of a mixture of water (often with a small amount of acid, such as formic acid or acetic acid, to control the ionization of any acidic or basic impurities) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic modifier to elute more non-polar compounds.

Detection can be achieved using a UV detector, as the aromatic ring and the nitro group in this compound are strong chromophores. The detection wavelength would be set at or near the absorbance maximum of the compound to ensure high sensitivity. The retention time of the main peak would be used to identify this compound, and the area of this peak relative to the total area of all peaks would be used to determine its purity.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would need to be validated according to standard guidelines to ensure its accuracy, precision, linearity, and robustness for routine quality control analysis.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, which possesses sufficient volatility, GC is an invaluable tool for purity assessment, identification of related substances, and quantitative analysis. The technique is particularly powerful when coupled with a mass spectrometer (GC-MS), which provides structural information, enabling the definitive identification of the analyte and any co-eluting impurities.

For the analysis of compounds like this compound, the selection of the GC column is of paramount importance. A column with a stationary phase that offers appropriate selectivity and thermal stability is crucial for achieving good resolution and peak shape. While polar stationary phases are often employed for polar analytes, nonpolar phases like those based on polydimethylsiloxane (B3030410) are also widely used due to their robustness and high-temperature limits. colostate.edu

In many instances, derivatization may be employed to enhance the volatility and thermal stability of related acidic or polar impurities, or to improve chromatographic performance and detector response. jfda-online.com However, as an ethyl ester, this compound itself is generally suitable for direct GC analysis without derivatization.

Research findings on structurally similar nitroaromatic compounds and genotoxic impurities in active pharmaceutical ingredients often detail specific GC-MS methods. These methods typically involve liquid-liquid extraction for sample preparation, followed by analysis using a capillary GC column. amazonaws.com The chromatographic conditions are optimized to ensure the separation of the main component from any process-related impurities or degradation products.

Below is a representative table of GC parameters that could be employed for the analysis of this compound, based on established methods for similar compounds. amazonaws.comcopernicus.org

| Parameter | Value |

| Column | Fused silica capillary column (e.g., SPB-1, RTx-5MS) |

| Stationary Phase | 100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 1.0 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 270 °C |

| Oven Program | Initial temperature 180°C, hold for 4 min, ramp to 220°C at 20°C/min, hold for 19 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

| Acquisition Mode | Selective Ion Monitoring (SIM) or Full Scan |

Computational and Theoretical Investigations of Ethyl 2 Methoxy 5 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

No specific studies reporting quantum chemical calculations for Ethyl 2-methoxy-5-nitrobenzoate were found.

Density Functional Theory (DFT) Studies on Conformational Preferences

There are no available DFT studies specifically detailing the conformational preferences of this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

No literature containing MEP mapping or charge distribution analysis for this compound could be identified.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Solvent Effects on Molecular Conformation

There is no available research on the effects of solvents on the molecular conformation of this compound.

Intermolecular Interactions and Aggregation Behavior

Studies detailing the intermolecular interactions and aggregation behavior of this compound are not present in the reviewed literature.

Reaction Pathway Elucidation and Transition State Analysis

No published research on the reaction pathway elucidation or transition state analysis for reactions involving this compound was found.

Computational Studies of Esterification and Nitro Reduction Mechanisms

Esterification: The synthesis of this compound typically involves the Fischer esterification of 2-methoxy-5-nitrobenzoic acid with ethanol (B145695) in the presence of an acid catalyst. truman.edu Computational studies on the esterification of benzoic acid derivatives often employ Density Functional Theory (DFT) to elucidate the reaction mechanism. These studies typically investigate the protonation of the carboxylic acid, the nucleophilic attack by the alcohol, the formation of the tetrahedral intermediate, and the subsequent dehydration to form the ester. The role of the acid catalyst, such as sulfuric acid, is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol. google.comresearchgate.net The reaction is an equilibrium process, and the removal of water drives the reaction towards the product side. truman.edu

For 2-methoxy-5-nitrobenzoic acid, computational models would likely focus on the electronic effects of the methoxy (B1213986) and nitro substituents on the reactivity of the carboxylic acid group. The electron-withdrawing nature of the nitro group is expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating the rate of esterification compared to unsubstituted benzoic acid. Conversely, the electron-donating methoxy group, particularly from the ortho position, might slightly counteract this effect. DFT calculations can quantify these electronic influences by analyzing atomic charges, frontier molecular orbitals, and the energies of transition states along the reaction pathway.

Nitro Reduction: The reduction of the nitro group is a critical transformation for many nitroaromatic compounds, often leading to the corresponding anilines which are valuable synthetic intermediates. The mechanism of nitro group reduction is complex and can proceed through various intermediates, such as nitroso and hydroxylamino species. orientjchem.orgresearchgate.net Computational studies, primarily using DFT, have been instrumental in mapping out the potential energy surfaces for these multi-step reduction processes. acs.org

For this compound, computational investigations would likely explore different reduction pathways, including direct reduction and catalytic hydrogenation. These studies would calculate the thermodynamics and kinetics of each step, identifying the rate-determining step and the most likely intermediates. The influence of the methoxy and ethyl ester groups on the reduction potential of the nitro group would be a key area of investigation. It is generally understood that the electronic properties of substituents on the aromatic ring can significantly affect the ease of reduction. nih.gov

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers powerful tools to predict the reactivity and selectivity of this compound in various chemical transformations beyond esterification and nitro reduction. Methods like DFT can be used to model the molecule's electronic structure and predict sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and ester groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the aromatic ring and the ethyl group, suggesting sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO is typically localized on the nitro group in nitroaromatic compounds, indicating that this group is the primary site for nucleophilic attack or reduction. The HOMO, on the other hand, would likely be distributed across the aromatic ring and the methoxy group, suggesting these as the sites for electrophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. rsc.org

Table 1: Illustrative Reactivity Descriptors for a Model Nitroaromatic Compound (Nitrobenzene)

| Descriptor | Calculated Value | Interpretation |

| HOMO Energy | -7.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack (reduction) |

| HOMO-LUMO Gap | 6.0 eV | Reflects kinetic stability |

| Dipole Moment | 4.2 D | Indicates significant polarity |

Note: These are representative values for nitrobenzene (B124822) and would differ for this compound due to the presence of the methoxy and ethyl ester substituents. Actual values would require specific DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Potential Bioactivity Prediction

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-biolabs.com While no specific QSAR models for this compound have been reported, extensive QSAR studies on other nitroaromatic compounds provide a clear roadmap for how such models could be developed. mdpi.comnih.govnih.gov These models are crucial for predicting potential bioactivities and toxicities, thereby guiding the design of safer and more effective molecules.

Development of Descriptors for Structure-Property Relationships

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. For this compound, a wide range of descriptors could be calculated using various software packages. These can be broadly categorized as:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Kier & Hall indices), connectivity indices, and counts of specific structural fragments. researchgate.net

3D Descriptors: These are calculated from the 3D structure of the molecule and include parameters like van der Waals surface area, molecular volume, and shape indices.

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations (e.g., DFT) and include properties like HOMO and LUMO energies, dipole moment, atomic charges, and polarizability. ijirset.comscholarsresearchlibrary.com

The selection of relevant descriptors is a critical step and often involves statistical techniques to identify those that correlate most strongly with the biological activity of interest. nih.gov

Predictive Modeling for Biological Target Interactions

Once a set of relevant descriptors is identified, a mathematical model is built to relate these descriptors to the observed biological activity. Various machine learning algorithms can be employed for this purpose, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Support Vector Machines (SVM): A powerful machine learning technique that can be used for both classification and regression tasks. nih.gov

Artificial Neural Networks (ANN): These are complex, non-linear models inspired by the structure of the human brain. scholarsresearchlibrary.com

The predictive power of the resulting QSAR model is assessed through rigorous validation procedures, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. mdpi.comnih.gov For this compound, QSAR models could be developed to predict its potential interactions with various biological targets, such as enzymes or receptors, or to estimate its potential toxicity. researchgate.net

Spectroscopic Property Prediction using Computational Methods

Computational methods are increasingly used to predict spectroscopic properties like NMR chemical shifts and coupling constants. These predictions can be invaluable for structure elucidation and for confirming the identity of a synthesized compound.

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR spectra typically involves a multi-step computational workflow. First, the 3D geometry of the molecule is optimized using a suitable quantum mechanical method, often DFT. It is crucial to perform a conformational search to identify the lowest energy conformer, as the chemical shifts can be sensitive to the molecular geometry. wisc.edugithub.io

Once the optimized geometry is obtained, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org The calculated shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations could predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. The accuracy of these predictions has improved significantly in recent years, with modern methods often achieving mean absolute errors of less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C chemical shifts. nih.gov

Similarly, spin-spin coupling constants (J-couplings) can also be calculated using computational methods. acs.orgnih.gov These calculations can help in the assignment of complex splitting patterns observed in high-resolution NMR spectra.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for a Substituted Benzene (B151609) Ring

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 8.2 | d | J(H3-H4) = 8.5 |

| H-4 | 7.5 | dd | J(H3-H4) = 8.5, J(H4-H6) = 2.5 |

| H-6 | 8.5 | d | J(H4-H6) = 2.5 |

Note: These are hypothetical values for a generic disubstituted nitrobenzene and are for illustrative purposes only. Actual predictions for this compound would require specific calculations and would be influenced by the methoxy and ethyl ester groups.

Lack of Specific Research Data on this compound

The search for simulated vibrational spectra, including theoretical Infrared (IR) and Raman data derived from methods such as Density Functional Theory (DFT), did not yield any studies focused on this particular molecule. While research exists for structurally related compounds—such as other substituted nitrobenzoates or molecules containing methoxy and nitro functional groups—this information is not directly applicable. Adhering to the principles of scientific accuracy, data from different molecules cannot be used to represent the specific vibrational properties of this compound.

Therefore, the requested article, which was to be strictly focused on the "" and its "Simulation of Vibrational Spectra," cannot be generated at this time due to the absence of the necessary primary research findings and detailed data tables in the public domain.

Advanced Research Applications and Pharmacological Explorations of Ethyl 2 Methoxy 5 Nitrobenzoate and Its Derivatives

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the functional groups in Ethyl 2-methoxy-5-nitrobenzoate makes it a highly useful intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, the ester can be hydrolyzed to a carboxylic acid, and the aromatic ring can undergo further substitutions, providing multiple pathways for derivatization.

Precursor for Pharmaceutical Agents and Drug Discovery Programs

This compound and its parent acid, 2-methoxy-5-nitrobenzoic acid, are pivotal starting materials in the pharmaceutical industry. chemimpex.com The related 5-methoxy-2-nitrobenzoic acid is a known precursor in the synthesis of dictyoquinazol A, a compound investigated for its neuroprotective properties. sigmaaldrich.com Furthermore, this acid is a crucial intermediate in the production of the anticoagulant drug, betrixaban. google.com The synthesis of such pharmaceutical agents often involves the esterification of the carboxylic acid to its ethyl ester form to enhance reactivity or solubility during subsequent reaction steps. The nitro and methoxy (B1213986) groups are key for building the core structures of these therapeutic molecules.

Building Block in the Development of Agrochemicals and Crop Protection Agents

In the field of agriculture, derivatives of this chemical family, such as 5-hydroxy-4-methoxy-2-nitrobenzoic acid, are recognized as valuable compounds for creating raw materials and synthetic intermediates for agrochemicals. google.com The core structure of 2-methoxy-5-nitrobenzoic acid is utilized as a foundational block for developing new crop protection agents. chemimpex.com The ability to modify the functional groups allows for the fine-tuning of the molecule's biological activity against pests and pathogens while aiming for minimal environmental impact. The unsulfonated nitro derivatives, in general, have been explored for their potential as fungicides and insecticides. epa.gov

Synthesis of Dyes, Pigments, and Functional Materials

The aromatic nitro-compound structure is a classic component in the synthesis of coloring agents. epa.gov A closely related compound, 2-methoxy-5-nitroaniline, which can be derived from this compound, serves as a key intermediate for producing monoazo disperse dyes. docsdrive.com These dyes are used for coloring synthetic fibers like polyester (B1180765) and nylon. docsdrive.com The chromophoric properties of the nitroaromatic system, which can be extended through diazotization and coupling reactions, allow for the creation of a range of colors, particularly in the yellow to orange spectrum. docsdrive.com

| Application Area | Role of this compound/Related Compounds | Example of Final Product/Target Molecule |

| Pharmaceuticals | Key intermediate for synthesizing active pharmaceutical ingredients. chemimpex.comgoogle.com | Betrixaban (anticoagulant), Dictyoquinazol A (neuroprotective) sigmaaldrich.comgoogle.com |

| Agrochemicals | Building block for crop protection agents. chemimpex.comgoogle.com | Fungicides, Insecticides epa.gov |

| Dyes and Pigments | Precursor for the synthesis of disperse dyes. docsdrive.com | Monoazo Dyes docsdrive.com |

| A summary of the applications of this compound and its derivatives as a synthetic intermediate. |

In Vitro and In Silico Investigations of Potential Biological Activities

The structural motifs present in this compound have prompted researchers to investigate its potential biological activities, often by studying its more soluble parent compound, 2-methoxy-5-nitrobenzoic acid.

Exploration of Antimicrobial Potential (Based on related 2-methoxy-5-nitrobenzoic acid studies)

Research into 2-methoxy-5-nitrobenzoic acid has included the exploration of its potential antimicrobial properties. chemimpex.com While specific studies on the ethyl ester are less common, the antimicrobial activity of nitroaromatic compounds is a well-established area of research. The nitro group is known to be reducible by microbial enzymes to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage and inhibit microbial growth. This mechanism is the basis for the action of several nitroaromatic-containing antimicrobial drugs.

Assessment of Anti-inflammatory Effects (Based on related 2-methoxy-5-nitrobenzoic acid studies)

The potential for 2-methoxy-5-nitrobenzoic acid to serve as a scaffold for anti-inflammatory drugs has been a subject of scientific inquiry. chemimpex.com The development of anti-inflammatory and analgesic drugs sometimes utilizes this compound as an intermediate. chemimpex.com Studies on structurally related compounds, such as 2-methoxy-4-vinylphenol, have demonstrated anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS), key mediators of inflammation. nih.gov Further research into succinimide (B58015) derivatives, which can be synthesized from related starting materials, has also shown potential effectiveness in models of inflammation. nih.gov These findings suggest that the 2-methoxy-nitrobenzoate framework may contribute to anti-inflammatory effects, warranting further investigation.

Studies on Neuroprotective Activity (Based on related 2-methoxy-5-nitrobenzoic acid studies)

While direct studies on the neuroprotective activity of this compound are not extensively documented in publicly available research, significant insights can be drawn from investigations into its parent compound, 2-methoxy-5-nitrobenzoic acid, and related derivatives. Research has shown that derivatives of 2-methoxy-5-nitrobenzoic acid are key components in the total synthesis of neuroprotective natural products like dictyoquinazol A, B, and C. sigmaaldrich.com The synthesis of these complex molecules, which exhibit potential in protecting nerve cells from damage, often involves intermediates derived from 2-methoxy-5-nitrobenzoic acid. sigmaaldrich.com This suggests that the structural motifs present in this compound could contribute to neuroprotective effects, warranting further investigation into its specific activities.

Mechanism of Action Studies: Enzyme Interactions and Cellular Pathways

The precise mechanisms of action for this compound at the molecular level are still an area of active research. However, studies on structurally similar compounds provide clues to its potential enzyme interactions and effects on cellular pathways. For instance, derivatives of nitrobenzoic acid have been investigated for their role in various biological processes. The nitro group, a key feature of this compound, can undergo enzymatic reduction in biological systems, a process that can lead to the formation of reactive intermediates. These intermediates may then interact with cellular macromolecules, including enzymes.

Furthermore, the broader class of benzimidazole (B57391) derivatives, which can be synthesized from nitrobenzoate precursors, has been widely studied for its diverse biological activities. mdpi.com Some of these activities are attributed to their ability to interact with specific enzymes and signaling pathways. For example, certain benzimidazole derivatives have shown inhibitory activity against key enzymes involved in disease processes. mdpi.com Molecular docking studies on related compounds, such as ethyl p-methoxycinnamate, have shown interactions with the amino acid residues of tyrosine kinase, suggesting a potential mechanism for inhibiting angiogenesis. researchgate.net While these findings are not directly on this compound, they highlight plausible avenues for its mechanism of action, centering on enzyme inhibition and modulation of cellular pathways critical in various physiological and pathological conditions.

Pharmacokinetic and Pharmacodynamic Considerations for this compound-based Compounds

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Currently, specific in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is limited in the public domain. However, general characteristics of the molecule can be inferred from its structure. As an ester, it is likely to undergo hydrolysis by esterase enzymes present in the plasma and various tissues to form its corresponding carboxylic acid, 2-methoxy-5-nitrobenzoic acid, and ethanol (B145695). The methoxy group may be subject to O-demethylation, and the nitro group can undergo reduction, leading to a variety of metabolites. The distribution of the compound will be influenced by its lipophilicity.

Drug-likeness and Bioavailability Assessment

The "drug-likeness" of a compound is an important concept in drug discovery, often assessed using computational methods based on physicochemical properties. For this compound, some of these properties can be calculated or are available in databases.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 225.20 g/mol | nih.gov |

| XLogP3 | 2.2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

These properties generally fall within the ranges defined by Lipinski's Rule of Five, a common guideline for predicting drug-likeness. A molecular weight under 500, a logP value not over 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors are considered favorable for oral bioavailability. This compound meets these criteria, suggesting it has the potential for good absorption and permeation. However, these are predictive measures, and experimental validation is necessary to confirm its actual bioavailability.

Green Chemistry Applications and Sustainable Synthesis Practices for this compound

Solvent Selection and Waste Minimization

The synthesis of this compound and related compounds traditionally involves the use of organic solvents and reagents that can be harmful to the environment. Green chemistry principles aim to mitigate these issues through more sustainable practices.

In the context of synthesizing nitrobenzoic acid derivatives, efforts have been made to replace hazardous solvents and catalysts. For example, some nitration processes have moved away from using large quantities of sulfuric acid, which generates significant acid waste. google.com Alternative methods using acetic anhydride (B1165640) as a catalyst have been developed, which can improve the cleanliness of the reaction and reduce environmental pollution. google.com

For the esterification step to produce this compound, the use of greener solvents is a key consideration. Ethanol, one of the reactants, can also serve as a solvent, reducing the need for additional organic solvents. In some cases, aqueous ethanol mixtures are employed to improve the solubility of intermediates while minimizing side reactions. The use of heterogeneous catalysts, such as zeolites, is another green approach that has been explored for the synthesis of similar compounds like ethyl 4-nitrobenzoate. scirp.org These catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste. scirp.org

Catalytic Processes for Enhanced Sustainability

The synthesis and modification of this compound and its derivatives are increasingly benefiting from the principles of green chemistry, with a significant focus on the development of sustainable catalytic processes. A primary area of research is the catalytic reduction of the nitro group to an amino group, a crucial transformation for producing intermediates for pharmaceuticals and other fine chemicals. nih.gov This reaction traditionally utilized stoichiometric reductants that generate significant waste. Modern approaches, however, emphasize the use of heterogeneous catalysts that offer high efficiency, selectivity, and the crucial advantage of being easily separated and recycled. nih.gov

Heterogeneous catalytic procedures are highly preferred from a green and sustainable production standpoint. nih.gov Researchers have developed various advanced catalytic systems for the reduction of nitroarenes, a class of compounds to which this compound belongs. These systems are designed to operate under milder conditions, often using environmentally benign solvents like water and safer reducing agents such as sodium borohydride (B1222165) (NaBH4). nih.gov

Examples of such sustainable catalytic systems include:

Metal Nanoparticles on Supports: Palladium (Pd) nanoparticles decorated on supports like magnetic nanoparticles modified with ionic liquids (Fe3O4/SiO2-IL-Pd) have shown high efficiency in reducing nitroarenes in aqueous media at room temperature. nih.gov These catalysts can be recovered using an external magnet and reused multiple times without significant loss of activity. nih.gov

Nickel-Based Catalysts: A simple and effective nickel-based catalyst (Ni@N-C) has been developed for the selective reduction of a wide array of nitro derivatives. nih.gov This catalyst utilizes the inexpensive NaBH4 as a hydrogen source and achieves high yields in short reaction times under standard batch conditions. nih.gov

In-situ Generated Catalysts: Studies have shown that iron salts can directly drive the selective reduction of nitroarenes, with in-situ generated hematite (B75146) (α-Fe2O3) nanoparticles being the active catalytic species. nih.gov This method avoids the separate synthesis of a catalyst.

The primary goal of these catalytic processes is to enhance chemoselectivity, which is the ability to reduce the nitro group without affecting other functional groups within the molecule, such as the ester and methoxy groups in this compound. nih.gov The use of supported heterogeneous catalysts not only simplifies product purification and reduces costs but also aligns with the broader objectives of sustainable industrial chemistry. nih.gov

| Catalyst System | Support/Core | Active Metal | Reducing Agent | Key Sustainability Feature | Reference |

|---|---|---|---|---|---|